molecular formula C24H19ClN4O2 B6232780 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 911211-69-3

2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide

Cat. No. B6232780
CAS RN: 911211-69-3
M. Wt: 430.9
InChI Key:
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Description

2-Chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide (CPCB) is an important compound used in a variety of scientific research applications. It is a member of the benzamide family, which is a group of compounds containing a benzene ring with an amide group attached. CPCB is a colorless solid that is soluble in water and has a molecular weight of 394.42 g/mol. It has a melting point of approximately 150°C and a boiling point of approximately 250°C. CPCB has a variety of applications in scientific research, including its use as a biochemical reagent, as a drug target, and as a fluorescent probe.

Scientific Research Applications

2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide has a variety of applications in scientific research. It is used as a biochemical reagent in a variety of biochemical assays and as a fluorescent probe in fluorescence microscopy. 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide can also be used as a drug target, as it has been shown to bind to a variety of proteins and enzymes. In addition, 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide has been used in the study of enzyme kinetics, protein-protein interactions, and protein conformational changes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide is not fully understood. It is believed that 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide binds to a variety of proteins and enzymes, and that this binding is responsible for its effects. 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide has been shown to bind to a variety of proteins, including the enzyme ribonuclease A, and to inhibit the activity of this enzyme. It is also believed that 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide binds to other proteins and enzymes, and that this binding is responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme ribonuclease A, and to inhibit the growth of certain bacteria. It has also been shown to inhibit the activity of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. In addition, 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water, making it easy to work with. It is also relatively inexpensive, making it attractive for use in research. Additionally, 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide has been used in a variety of biochemical and physiological studies, making it a useful tool for researchers.
However, there are also some limitations to using 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide in laboratory experiments. It has a relatively low solubility in organic solvents, making it difficult to use in certain types of experiments. Additionally, it is not very stable in the presence of strong acids or bases, making it unsuitable for use in some types of experiments.

Future Directions

There are a variety of future directions for research involving 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide. One potential area of research is the development of new methods for synthesizing 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide. Additionally, further research into the mechanism of action of 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide could lead to the development of new drugs and drug targets. Additionally, further research into the biochemical and physiological effects of 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide could lead to the development of new therapeutic agents. Finally, further research into the use of 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide as a fluorescent probe could lead to new applications for this compound.

Synthesis Methods

2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide can be synthesized using a variety of methods. One method involves the reaction of 4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenylchloride with benzamide in the presence of a base such as potassium carbonate. This reaction produces the desired product, 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide. Other methods for synthesizing 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide include the reaction of 4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenylchloride with benzamide in the presence of a base such as sodium hydroxide, and the reaction of 4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenylchloride with benzamide in the presence of a base such as sodium ethoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as amidation, chlorination, and cyclization.", "Starting Materials": [ "4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)aniline", "2-chlorobenzoyl chloride", "N,N-dimethylformamide", "triethylamine", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)aniline by cyclization of 2-aminobenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine and N,N-dimethylformamide.", "Step 2: Synthesis of 2-chloro-4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)aniline by reacting 4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)aniline with 2-chlorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide.", "Step 3: Synthesis of 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide by reacting 2-chloro-4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)aniline with sodium bicarbonate and 2-chlorobenzoyl chloride in the presence of ethyl acetate and water." ] }

CAS RN

911211-69-3

Product Name

2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9

Purity

95

Origin of Product

United States

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